Diethyl biphenyl 3,3'-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

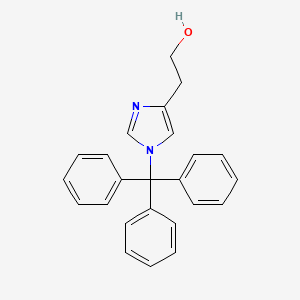

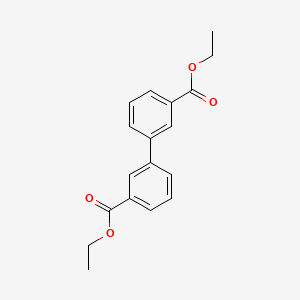

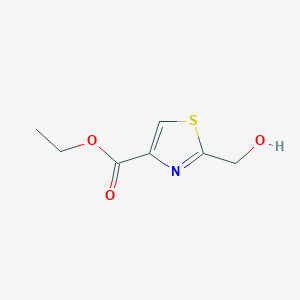

Diethyl biphenyl 3,3’-dicarboxylate is a chemical compound with the CAS Number: 303730-26-9 and a linear formula of C18H18O4 . It is a yellow to brown solid .

Molecular Structure Analysis

The molecular structure of Diethyl biphenyl 3,3’-dicarboxylate consists of a biphenyl core with two carboxylate ester groups attached at the 3 and 3’ positions . The molecule contains a total of 41 bonds, including 23 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic esters .Physical And Chemical Properties Analysis

Diethyl biphenyl 3,3’-dicarboxylate has a molecular weight of 298.34 g/mol . It is a yellow to brown solid .Applications De Recherche Scientifique

Coordination Polymers and Catalytic Properties

Diethyl biphenyl 3,3'-dicarboxylate has been utilized in the synthesis of coordination polymers (CPs) which exhibit a wide range of structural diversity and interpenetration features. These CPs are formed through hydrothermal reactions involving metal(II) chlorides and specific linkers, leading to structures that range from molecular dimers to three-dimensional metal-organic frameworks. Notably, a Zn(II)-based CP demonstrated effective and recyclable heterogeneous catalytic properties for the Henry reaction, showcasing its potential in synthetic chemistry applications (Cheng et al., 2022).

Anticorrosion Properties

Derivatives of diethyl biphenyl 3,3'-dicarboxylate, specifically diethyl (phenylamino) methyl) phosphonate derivatives, have been studied for their anticorrosion properties on carbon steel in acidic media. These studies reveal that the structural positioning of functional groups significantly impacts the efficiency of these compounds as corrosion inhibitors. The research provides insights into the mechanisms of corrosion inhibition and the potential industrial applications of these derivatives in protective coatings (Moumeni et al., 2020).

Electrochromic Applications

Compounds based on diethyl biphenyl 3,3'-dicarboxylate have been explored for their electrochromic properties. For example, copolymerization with 3,4-ethylenedioxythiophene (EDOT) led to materials that exhibit multicolor electrochromic properties, essential for applications in camouflage and full-color electrochromic devices. This research highlights the potential of these materials in developing advanced electrochromic displays and devices (Algi et al., 2013).

Luminescence and Sensing Applications

Emissive biphenyl cyclometalated gold(III) diethyl dithiocarbamate complexes derived from diethyl biphenyl 3,3'-dicarboxylate have shown promising results in the field of luminescence. These complexes exhibit phosphorescence in the solid state and in low-temperature glasses, indicating their potential in luminescent materials and sensing applications. The research underscores the versatility of these complexes in the development of new luminescent materials (Nilakantan et al., 2016).

Propriétés

IUPAC Name |

ethyl 3-(3-ethoxycarbonylphenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-21-17(19)15-9-5-7-13(11-15)14-8-6-10-16(12-14)18(20)22-4-2/h5-12H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAIUEMEDFREBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477906 |

Source

|

| Record name | Diethyl biphenyl 3,3'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl biphenyl 3,3'-dicarboxylate | |

CAS RN |

303730-26-9 |

Source

|

| Record name | Diethyl biphenyl 3,3'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-[(chloromethyl)thio]-4-methoxy-](/img/structure/B1354781.png)